4-(Difluoromethoxy)-3-fluoropyridin-2-amine
Overview
Description
4-(Difluoromethoxy)-3-fluoropyridin-2-amine is a useful research compound. Its molecular formula is C6H5F3N2O and its molecular weight is 178.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
- Ring-Opening Hydrofluorination : The compound has been used in the synthesis of amino fluorohydrins through ring-opening hydrofluorination. This process is notable for its operational simplicity, scalability, and efficiency at ambient temperature, as demonstrated in the synthesis of (S,S)-3-deoxy-3-fluorosafingol (Cresswell et al., 2011).
Chemical Modification and Reactivity
- Formation of Fluoropyridines : The compound has been involved in the formation of various fluoropyridines. For instance, its reaction with ammonia leads to the creation of 2-amino-5-fluoropyridine, highlighting its versatility in creating different pyridine derivatives (Hand & Baker, 1989).
- Amination Reactions : It is also significant in chemoselective amination reactions. These reactions demonstrate its ability to undergo transformations under various conditions, resulting in the selective substitution of halogen groups in pyridine derivatives (Stroup et al., 2007).
Catalysis and Chemical Reactions
- Catalytic Synthesis : The compound plays a role in the catalytic synthesis of imidazoles. It is involved in reactions forming trisubstituted and tetrasubstituted imidazoles, indicating its utility in complex multicomponent chemical synthesis (Kumar et al., 2012).
Radiochemistry
- Radiosynthesis : It has been utilized in the radiosynthesis of fluoropyridines. This involves palladium-catalyzed reactions and highlights its potential in radiochemical applications, such as the creation of radiolabeled compounds for various uses (Pauton et al., 2019).
Agricultural Chemistry
- Herbicide Development : In agricultural chemistry, the compound has been involved in the synthesis of novel fluoropicolinate herbicides. This showcases its role in the development of new compounds with potential applications in agriculture (Johnson et al., 2015).
Properties
IUPAC Name |
4-(difluoromethoxy)-3-fluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-4-3(12-6(8)9)1-2-11-5(4)10/h1-2,6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIKHBCLVDVUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253219 | |
Record name | 2-Pyridinamine, 4-(difluoromethoxy)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2231674-72-7 | |
Record name | 2-Pyridinamine, 4-(difluoromethoxy)-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2231674-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 4-(difluoromethoxy)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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